N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S/c1-21-9-7-12-23(17-21)34-26(18-30-27(35)19-37-24-13-3-2-4-14-24)31-32-29(34)38-20-28(36)33-16-8-11-22-10-5-6-15-25(22)33/h2-7,9-10,12-15,17H,8,11,16,18-20H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJKYBUHHTYBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide typically involves multiple steps:
Formation of the Quinoline Moiety: This can be achieved through the cyclization of aniline derivatives with ketones in the presence of catalysts such as p-toluenesulfonic acid monohydrate.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Anticancer Activity
Research indicates that N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide exhibits promising anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. The tetrahydroquinoline moiety enhances its cytotoxic effects against tumor cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Studies suggest that derivatives of triazole compounds can effectively disrupt bacterial cell walls, leading to cell death. This makes it a candidate for further development as an antibacterial agent .
Enzyme Inhibition
This compound has been reported to inhibit key enzymes involved in metabolic pathways. Notably, it shows inhibitory activity against dipeptidyl peptidase IV (DPP-IV), which is significant for glucose metabolism and diabetes treatment .
Case Studies
Several studies have focused on the pharmacological properties of this compound:
- Anticancer Studies : In vitro assays have shown that the compound effectively induces apoptosis in various cancer cell lines.
- Antimicrobial Studies : The compound has been tested against multiple bacterial strains with positive outcomes in inhibiting growth.
These findings support the potential use of this compound in drug development pipelines.
Synthesis and Production
The synthesis of this compound involves multi-step organic reactions including:
- Formation of the Quinoline Moiety : Achieved through cyclization reactions using aniline derivatives.
- Synthesis of the Triazole Ring : Formed via cyclization involving hydrazine derivatives.
- Coupling Reactions : The final product is synthesized by coupling intermediates under suitable conditions with coupling agents like EDCI or DCC .
Material Science Applications
Beyond medicinal chemistry, this compound can be explored in materials science for developing novel materials with specific electronic or optical properties due to its unique structural features .
Mechanism of Action
The mechanism of action of N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can inhibit enzyme activity by binding to the active site . The phenoxyacetamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
A. Aromatic Substituents
- The target compound’s 3-methylphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., chloro-trifluoromethylphenyl in ), which may alter binding to hydrophobic enzyme pockets.
- Dimethoxyphenyl substituents (e.g., ) increase polarity and solubility compared to the target’s methylphenyl group.
B. Sulfanyl-Linked Side Chains
C. Terminal Acetamide Groups
- The phenoxyacetamide group in the target compound may reduce metabolic degradation compared to methylsulfanylphenylacetamide (), which is prone to oxidation.
Biological Activity
N-{[4-(3-methylphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a phenoxyacetamide moiety. Its molecular formula is , with a molecular weight of approximately 398.49 g/mol. The compound's structure can be broken down into several functional groups that contribute to its biological activity.
Biological Activity
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent. For instance, a study demonstrated that derivatives of triazole compounds can effectively target bacterial cell walls, thereby disrupting their integrity and leading to cell death.
Anticancer Properties : The compound has also been evaluated for its anticancer potential. In vitro assays revealed that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. The presence of the tetrahydroquinoline moiety is believed to enhance its cytotoxic effects against tumor cells.
Enzyme Inhibition : this compound has been reported to inhibit key enzymes involved in various metabolic pathways. For example, it shows inhibitory activity against dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism and has implications for diabetes treatment.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activates intrinsic apoptotic pathways via mitochondrial depolarization.
- Enzyme Interaction : Binds to active sites of target enzymes like DPP-IV and others involved in metabolic pathways.
Synthesis
The synthesis of this compound involves multi-step organic reactions including:
- Formation of the triazole ring.
- Introduction of the tetrahydroquinoline moiety.
- Coupling with phenoxyacetic acid derivatives.
These steps are optimized for yield and purity using various purification techniques such as recrystallization and chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
